molecular formula C24H24N2O4 B240373 N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide

N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide

Cat. No. B240373
M. Wt: 404.5 g/mol
InChI Key: NUZQYGRBVBBPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide, also known as MPBA, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation. However, one limitation is that this compound is a synthetic compound and may not fully mimic the effects of natural compounds in the body.

Future Directions

There are several future directions for research on N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide. One area of research is the potential use of this compound as a diagnostic tool for Alzheimer's disease. Another area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with 4-aminophenol to form N-(4-hydroxyphenyl)-3-methylbenzamide. The final step involves the reaction of N-(4-hydroxyphenyl)-3-methylbenzamide with 2-(2-methoxyphenoxy)propanoic acid chloride to form this compound.

Scientific Research Applications

N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[2-(2-methoxyphenoxy)propanoylamino]phenyl]-3-methylbenzamide

InChI

InChI=1S/C24H24N2O4/c1-16-7-6-8-18(15-16)24(28)26-20-13-11-19(12-14-20)25-23(27)17(2)30-22-10-5-4-9-21(22)29-3/h4-15,17H,1-3H3,(H,25,27)(H,26,28)

InChI Key

NUZQYGRBVBBPFY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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